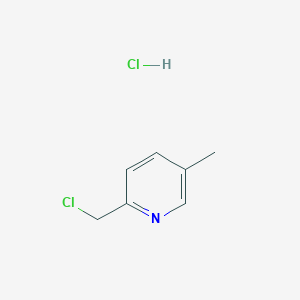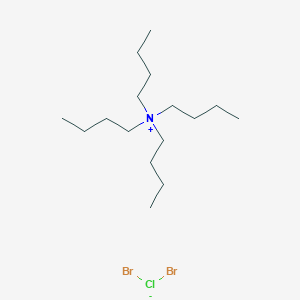
Tetrabutylammonium Dibromochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium Dibromochloride is a quaternary ammonium compound known for its ability to catalyze various reactions, such as bromination, chlorination, and oxidation reactions. It provides an efficient and selective method for introducing bromine and chlorine atoms into organic compounds .
Wirkmechanismus
Target of Action
Tetrabutylammonium Dibromochloride, a biochemical reagent, primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes.
Mode of Action
This compound acts as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of this compound is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It interacts with its targets, facilitating the transfer of a reactant from one phase to another, thus enabling reactions that would otherwise be challenging.
Biochemical Pathways
Given its role as a phase-transfer catalyst, it likely influences a variety of pathways involving the aforementioned reactions . The downstream effects of these pathways can vary widely, depending on the specific reactants and conditions involved.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a phase-transfer catalyst, it enables reactions between reactants in different phases, potentially leading to the synthesis of various biologically promising heterocyclic scaffolds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use as a phase-transfer catalyst suggests that the nature of the reaction medium (e.g., polar or non-polar solvents) could significantly affect its performance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylammonium Dibromochloride can be synthesized by reacting tetrabutylammonium chloride with bromine in an organic solvent under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is monitored closely to maintain optimal conditions and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium Dibromochloride undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, reducing agents, and other halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions and ensure high selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in bromination reactions, the major products are brominated organic compounds, while in chlorination reactions, chlorinated organic compounds are formed .
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium Dibromochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including bromination and chlorination.
Biology: It is used in the study of biological systems where halogenation reactions are involved.
Medicine: It is used in the synthesis of pharmaceutical compounds that require halogenation.
Industry: It is used in the production of specialty chemicals and materials that require precise halogenation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Chloride: A quaternary ammonium salt of chloride, often used as a precursor to other tetrabutylammonium salts.
Tetrabutylammonium Bromide: A quaternary ammonium salt of bromide, used as a phase-transfer catalyst in various organic reactions.
Tetrabutylammonium Fluoride: A desilylation reagent used in organic synthesis.
Uniqueness
Tetrabutylammonium Dibromochloride is unique in its ability to introduce both bromine and chlorine atoms into organic compounds, providing a versatile tool for halogenation reactions. Its dual halogenating capability sets it apart from other tetrabutylammonium salts, which typically introduce only one type of halogen atom .
Eigenschaften
InChI |
InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNDUNMPYESRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634535 |
Source


|
| Record name | PUBCHEM_23500174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64531-21-1 |
Source


|
| Record name | PUBCHEM_23500174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dibromochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
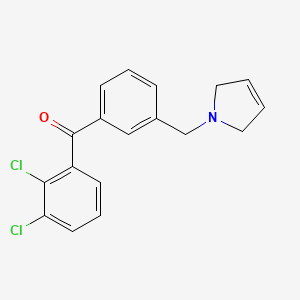
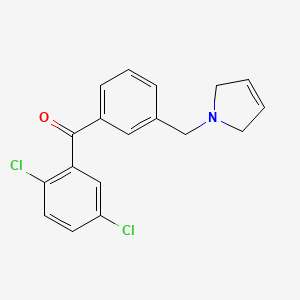
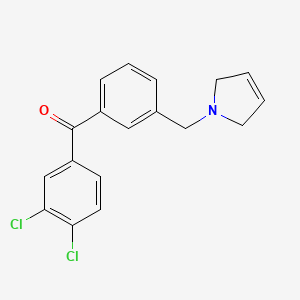

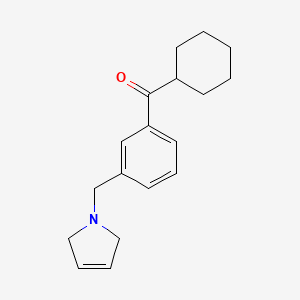

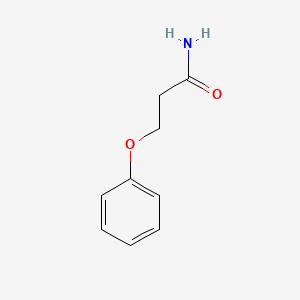
![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
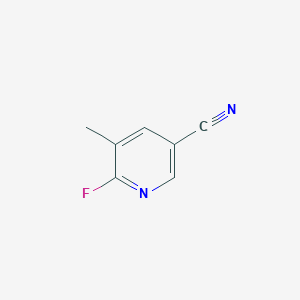
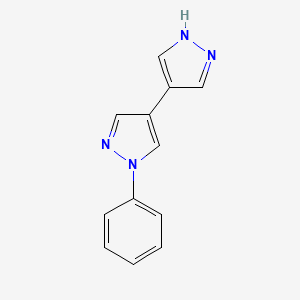
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)
